5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
Mécanisme D'action
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptors. By inhibiting BTK, this compound can prevent the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxic effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, a limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain cancer types.
Orientations Futures
There are several potential future directions for research on 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction for research is the development of more potent analogs of this compound, which may have greater efficacy in certain cancer types. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-3-cyanopyridine with 2-methylimidazole to form 5-chloro-3-(1-methylimidazol-2-yl)pyridine. This compound is then reacted with N,N-dimethylthiourea to form the final product, this compound.
Applications De Recherche Scientifique
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide has been studied extensively in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-16(2)11(18)8-6-9(13)10(15-7-8)19-12-14-4-5-17(12)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXHLRBESAYYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.